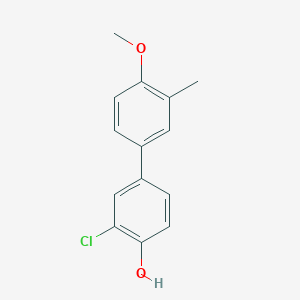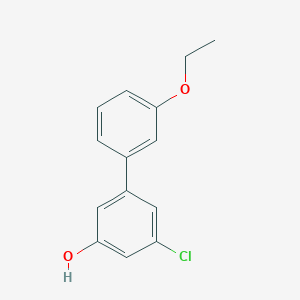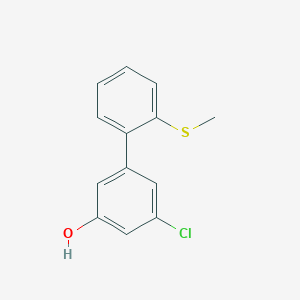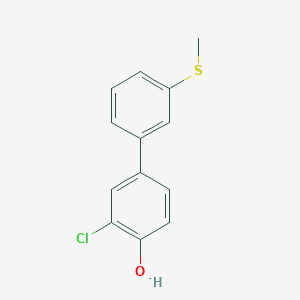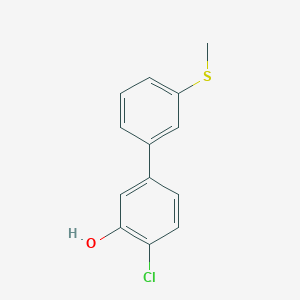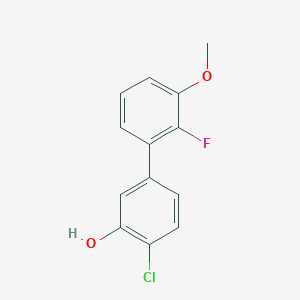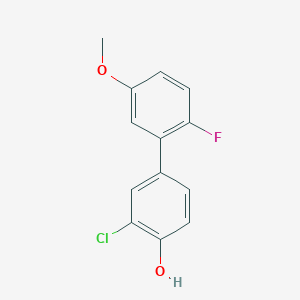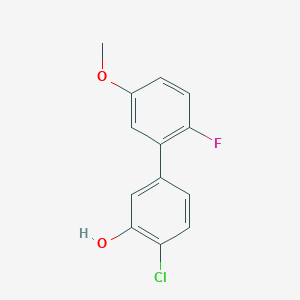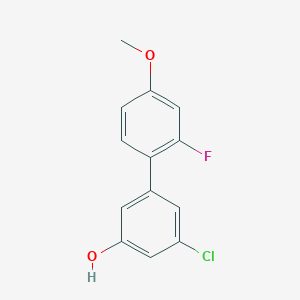
3-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% (3C5FMPP) is a chemical compound that is used in a variety of scientific research applications. It is a derivative of phenol, which is an aromatic organic compound that is widely used in the chemical industry. 3C5FMPP is a relatively new compound, and its synthesis and applications are still being studied and explored.
Aplicaciones Científicas De Investigación
3-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% has a variety of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a building block in the synthesis of pharmaceuticals. It is also used as a fluorescent probe in the detection of free radical species, as a fluorescent dye for the visualization of biomolecules, and as a fluorescent label for the detection of proteins. Additionally, 3-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% can be used in the synthesis of materials for optical and electronic applications.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% involves the formation of a complex between the compound and the target molecule. This complex is stabilized by the presence of hydrogen bonds, electrostatic interactions, and hydrophobic interactions. The complex then undergoes a series of chemical reactions that lead to the desired outcome.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% are still being studied, but it has been found to be non-toxic and non-mutagenic in mammalian cells. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have the potential to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% in lab experiments include its low cost, its availability, its non-toxic and non-mutagenic properties, and its ability to act as a fluorescent probe. Its limitations include its relatively short shelf life, its low solubility in water, and its potential to form complexes with other molecules.
Direcciones Futuras
The potential future directions for 3-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% include further research into its biochemical and physiological effects, its potential applications in the pharmaceutical industry, its potential to be used in the synthesis of materials for optical and electronic applications, and its potential to be used as a fluorescent dye for the visualization of biomolecules. Additionally, further research into its mechanism of action and its potential to inhibit the growth of certain types of cancer cells is warranted.
Métodos De Síntesis
The synthesis of 3-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% involves the reaction of 2-fluoro-4-methoxybenzaldehyde with 3-chlorophenol in the presence of a base. This reaction is carried out in a two-step process. The first step involves the formation of the 3-chloro-5-(2-fluoro-4-methoxyphenyl)phenol intermediate, which is then reacted with anhydrous sodium acetate in the presence of an acidic catalyst to form the final product.
Propiedades
IUPAC Name |
3-chloro-5-(2-fluoro-4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-11-2-3-12(13(15)7-11)8-4-9(14)6-10(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPHNIAMMYWWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685982 |
Source


|
| Record name | 5-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol | |
CAS RN |
1261920-35-7 |
Source


|
| Record name | 5-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

